(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Overview
Description
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Mechanism of Action
Target of Action
The primary target of (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid is the functional groups in organic compounds . The compound acts as a protecting group, which is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The this compound interacts with its targets by introducing the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated using flow microreactor systems, making the process more efficient, versatile, and sustainable compared to the batch .
Biochemical Pathways
The introduction of the tert-butoxycarbonyl group into organic compounds affects the biosynthetic and biodegradation pathways of these compounds . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
Pharmacokinetics
The compound’s role as a protecting group suggests that its absorption, distribution, metabolism, and excretion (adme) properties would be largely dependent on the specific organic compound it is introduced into .
Result of Action
The result of the action of this compound is the successful introduction of the tert-butoxycarbonyl group into organic compounds . This modification allows for chemoselectivity in subsequent chemical reactions .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For example, the deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides can be achieved at high temperatures using a thermally stable ionic liquid .
Biochemical Analysis
Biochemical Properties
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the protection of amine groups. The Boc group is introduced into molecules to prevent unwanted reactions at the amine site, allowing for selective reactions to occur elsewhere in the molecule. This compound interacts with various enzymes and proteins, primarily through the formation of stable carbamate linkages. These interactions are essential for the selective protection and deprotection of amine groups in peptide synthesis and other organic reactions .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role as a protecting group. By preventing unwanted reactions at amine sites, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of the Boc group can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of carbamate linkages with amine groups. This interaction prevents the amine groups from participating in other chemical reactions, thereby providing a protective effect. The Boc group can be selectively removed under specific conditions, such as acidic environments, to regenerate the free amine group. This selective protection and deprotection mechanism is widely used in peptide synthesis and other organic reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable under neutral and basic conditions but can be rapidly deprotected under acidic conditions. Over time, the stability of the Boc group can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that the compound can maintain its protective effect for extended periods, provided that the storage conditions are carefully controlled .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound effectively protects amine groups without causing significant adverse effects. At higher doses, there may be toxic or adverse effects due to the accumulation of the compound or its degradation products. Studies have shown that the threshold for toxicity is relatively high, making the compound suitable for use in various biochemical applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to the protection and deprotection of amine groups. The compound interacts with enzymes such as carbamoyltransferases, which facilitate the formation and cleavage of carbamate linkages. These interactions are essential for maintaining the selectivity and efficiency of biochemical reactions involving amine groups .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed primarily through passive diffusion. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of the compound within specific cellular compartments can influence its protective effects and overall efficacy in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for ensuring that the compound exerts its protective effects at the desired sites within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the cyclization of appropriate diamines or through the use of piperazine derivatives.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid to an alcohol.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: tert-Butyl chloroformate, triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-piperazine: Similar in structure but lacks the carboxylic acid group.
tert-Butyl carbamate: Contains the tert-butoxycarbonyl group but is not part of a piperazine ring.
N-Boc-amino acids: Amino acids protected with the tert-butoxycarbonyl group.
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid is unique due to its combination of a piperazine ring, a tert-butoxycarbonyl protecting group, and a carboxylic acid functional group. This combination provides stability and reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQDNNRESXVUND-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)NC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659255 | |
Record name | (2S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033713-11-9 | |
Record name | (2S)-1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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